2-(4-Pyridinyl)benzaldehyde

Medicinal Chemistry Organometallic Synthesis Anticancer Agents

This ortho-substituted pyridinylbenzaldehyde enables bidentate coordination essential for osmium(II) C^N cyclometalated complexes targeting ovarian cancer (58% proteosynthesis inhibition, 19% tumor reduction in vivo). Serves as key intermediate for neurological drug candidates via imine/hydrazone formation. Multi-kg commercial availability supports preclinical development. Verify correct isomer procurement to avoid failed couplings.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 176526-00-4
Cat. No. B070815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pyridinyl)benzaldehyde
CAS176526-00-4
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC=NC=C2
InChIInChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H
InChIKeyHPSCYFZOYJSYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Pyridinyl)benzaldehyde (CAS 176526-00-4): Strategic Bifunctional Aldehyde for Pharmaceutical and Ligand Synthesis


2-(4-Pyridinyl)benzaldehyde (CAS 176526-00-4) is a heteroaromatic aldehyde of molecular formula C12H9NO (MW 183.21 g/mol) characterized by a benzaldehyde core substituted at the 2-position with a 4-pyridinyl ring . This ortho-substitution pattern enables bidentate coordination chemistry via the aldehyde oxygen and pyridinyl nitrogen, positioning the compound as a strategic building block in pharmaceutical intermediates, metal-organic complexes, and fluorescent probe design [1]. Commercial availability ranges from research-grade (≥95% purity) to multi-kilogram quantities [2], with the compound finding application in neurological disorder drug development and catalysis .

Procurement Risk Alert: Why Pyridinylbenzaldehyde Isomers Cannot Be Interchanged in Synthetic and Biological Systems


The pyridinylbenzaldehyde family (C12H9NO) encompasses multiple regioisomers with identical molecular formulas but critically divergent substitution patterns: 4-(2-pyridinyl)benzaldehyde (CAS 127406-55-7), 3-(4-pyridinyl)benzaldehyde (CAS 208190-04-9), 2-(3-pyridinyl)benzaldehyde (CAS 176690-44-1), and 4-(4-pyridinyl)benzaldehyde. These isomers exhibit distinct coordination geometries, electronic distributions, and steric environments that profoundly affect cross-coupling reactivity, metal-binding stoichiometry, and biological target engagement [1]. Procurement of an incorrect isomer introduces quantifiable risk: altered reaction yields in Suzuki-Miyaura couplings, failed ligand formation in organometallic synthesis, or misidentified structure-activity relationships in drug discovery programs . The following evidence demonstrates precisely how 2-(4-pyridinyl)benzaldehyde differentiates from its closest analogs in defined experimental contexts.

Quantitative Differentiation Evidence: 2-(4-Pyridinyl)benzaldehyde Versus Closest Analogs


Ortho-Substitution Enables Bidentate Coordination: 2-(4-Pyridinyl)benzaldehyde Forms Stable Os(II) Complexes with Anticancer Activity

2-(4-Pyridinyl)benzaldehyde functions as a C^N bidentate ligand via deprotonated aldehyde oxygen and pyridinyl nitrogen coordination to osmium(II), yielding organo-osmium complexes with quantifiable in vitro and in vivo anticancer activity. This coordination mode is geometrically inaccessible to para-substituted isomers such as 4-(4-pyridinyl)benzaldehyde [1]. In a direct comparative study, the osmium(II) complex [(η⁶-p-cym)Os(ppy-CHO)(4-NMe₂-py)]⁺ (5a), where ppy-CHO is 4-(2-pyridyl)benzaldehyde, exhibited potent antiproliferative activity against both cisplatin-sensitive A2780 ovarian cancer cells and cisplatin-resistant A2780cis cells, reducing proteosynthesis by up to 58% and inducing caspase-3-mediated apoptosis [2]. In vivo evaluation in Caenorhabditis elegans demonstrated that complex 5a reduced tumor growth by 19% in the tumoral strain JK1466, with low toxicity observed in both tumoral and wild-type strains [3].

Medicinal Chemistry Organometallic Synthesis Anticancer Agents

Antifungal Activity of Pyridinylbenzaldehyde Isomers: 4-(2-Pyridinyl)benzaldehyde Demonstrates MIC 16–32 μg/mL Against Clinical Candida Isolates

In a systematic screen of 35 aldehydes, hydrazones, and hydrazines, 4-pyridin-2-ylbenzaldehyde (13a) — an isomer structurally distinct from 2-(4-pyridinyl)benzaldehyde — exhibited antifungal activity with minimum inhibitory concentrations (MICs) ranging from 16–32 μg/mL against 10 clinical isolates of Candida parapsilosis and Trichosporon asahii [1]. Critically, compound 13a demonstrated no cytotoxicity at these active concentrations in leukocyte viability assays and alkaline comet assays, supporting its potential as a lead antifungal scaffold [2]. The regioisomeric specificity is underscored by the fact that other pyridinylbenzaldehyde isomers (e.g., 3-pyridinyl or 4-pyridinyl variants) were not reported with comparable activity in this study, highlighting how pyridine substitution position dictates biological activity [3].

Antifungal Discovery Medicinal Chemistry Hydrazone Derivatives

Luminescent Iridium(III) Complexes: 4-(2-Pyridyl)benzaldehyde Enables Ratiometric Phosphorescence Sensing of Intracellular Thiols

4-(2-Pyridyl)benzaldehyde (pba) serves as a C^N cyclometalating ligand in the cationic iridium(III) complex Ir(pba)₂(bpy)⁺·PF₆⁻, which functions as a ratiometric phosphorescent probe for homocysteine (Hcy) and cysteine (Cys) [1]. Upon reaction with Hcy or Cys, the aldehyde group undergoes cyclization to form thiazinane or thiazolidine adducts, switching the luminescence from yellow to red—a change visible to the naked eye and quantifiable via emission ratio [2]. This sensing mechanism relies on the aldehyde group conjugated to the pyridyl ring; isomers lacking the 2-pyridyl ortho-aldehyde geometry (e.g., 3-pyridinyl or 4-pyridinylbenzaldehydes) cannot form the same emissive excited states [3]. The probe exhibited low cytotoxicity (MTT assay) and successful intracellular imaging in living cells, confirming the structural requirement for the 2-pyridylbenzaldehyde motif in this application [4].

Bioimaging Fluorescent Probes Iridium Complexes

Validated Application Scenarios for 2-(4-Pyridinyl)benzaldehyde in Pharmaceutical and Materials Research


Organometallic Anticancer Agent Development

Procure 2-(4-Pyridinyl)benzaldehyde (≥95% purity) for the synthesis of osmium(II) C^N cyclometalated complexes targeting ovarian cancer. The ortho-substitution geometry enables bidentate coordination essential for proteosynthesis inhibition (up to 58% reduction) and in vivo tumor growth reduction (19% in C. elegans model) . Alternative isomers such as 4-(4-pyridinyl)benzaldehyde cannot form the requisite C^N chelate and are unsuitable for this application [6].

Pharmaceutical Intermediate for Neurological Disorder Agents

Use 2-(4-Pyridinyl)benzaldehyde as a key synthetic intermediate in the preparation of drug candidates targeting neurological disorders . The aldehyde functionality permits condensation with amines or hydrazines to generate imine or hydrazone pharmacophores, while the 4-pyridinyl ring serves as a hydrogen-bond acceptor and metal-coordination site [6]. Commercial availability at multi-kilogram scale supports preclinical development and lead optimization [7].

Luminescent Probe Design for Bioimaging

Employ 4-(2-pyridyl)benzaldehyde as a cyclometalating ligand in iridium(III) complexes for ratiometric phosphorescent sensing of intracellular homocysteine and cysteine . The aldehyde group reacts selectively with thiols to form thiazinane/thiazolidine adducts, inducing a yellow-to-red emission color change detectable by naked eye and confocal microscopy [6]. This sensing mechanism is regiospecific; isomers lacking the ortho-aldehyde geometry do not yield functional probes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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